L-869298

Description

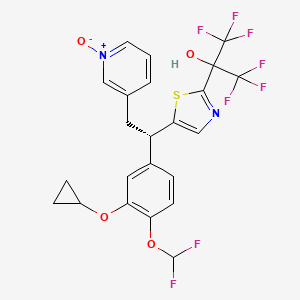

Structure

3D Structure

Propriétés

Numéro CAS |

362718-73-8 |

|---|---|

Formule moléculaire |

C23H18F8N2O4S |

Poids moléculaire |

570.5 g/mol |

Nom IUPAC |

2-[5-[(1S)-1-[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-3-yl)ethyl]-1,3-thiazol-2-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C23H18F8N2O4S/c24-20(25)37-16-6-3-13(9-17(16)36-14-4-5-14)15(8-12-2-1-7-33(35)11-12)18-10-32-19(38-18)21(34,22(26,27)28)23(29,30)31/h1-3,6-7,9-11,14-15,20,34H,4-5,8H2/t15-/m0/s1 |

Clé InChI |

YDLQPURWTSDWCC-HNNXBMFYSA-N |

SMILES isomérique |

C1CC1OC2=C(C=CC(=C2)[C@H](CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |

SMILES canonique |

C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-(2-((3-cyclopropyloxy-4-difluoromethoxy)phenyl)-2-(5-(2-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoro)ethyl)thiazolyl)ethyl)pyridine N-oxide L 869,298 L 869298 L 869299 L-869,298 L-869298 L-869299 L869,298 L869299 |

Origine du produit |

United States |

Foundational & Exploratory

L-869298: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-869298 is the water-soluble phosphoryl prodrug of aprepitant (formerly MK-0869 or L-754,030), a potent and selective non-peptide antagonist of the human neurokinin-1 (NK1) receptor. Its primary mechanism of action lies in the competitive blockade of the NK1 receptor, thereby inhibiting the physiological effects of its endogenous ligand, Substance P. This antagonism of the Substance P/NK1 receptor signaling pathway forms the basis of its clinically proven antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). This guide provides an in-depth technical overview of the mechanism of action of L-869298's active form, aprepitant, including its binding affinity, functional antagonism, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Mechanism of Action: Antagonism of the Neurokinin-1 Receptor

L-869298 is rapidly converted in vivo to its active form, aprepitant. Aprepitant exerts its pharmacological effects by acting as a selective and high-affinity competitive antagonist at the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide belonging to the tachykinin family. Substance P is critically involved in the transmission of pain signals, inflammatory responses, and the emetic (vomiting) reflex.

By binding to the NK1 receptor, aprepitant prevents Substance P from binding and activating the receptor. This blockade of the Substance P/NK1 receptor pathway in the central and peripheral nervous system is the fundamental mechanism responsible for its antiemetic effects.

Binding Affinity and Selectivity

Aprepitant demonstrates high-affinity binding to the human NK1 receptor. Quantitative analysis from radioligand binding assays has established its potent interaction with the receptor. Furthermore, aprepitant exhibits significant selectivity for the NK1 receptor over other tachykinin receptors, namely the NK2 and NK3 receptors.

| Parameter | Value | Species/System | Reference |

| IC50 | 0.1 nM | Human cloned NK1 Receptor | [1] |

| Kd | 86 pM | Human NK1 Receptor | [2] |

| Selectivity | ~3000-fold vs. NK3 (IC50 = 300 nM) | Human cloned receptors | [1] |

| Selectivity | ~45,000-fold vs. NK2 (IC50 = 4500 nM) | Human cloned receptors | [1] |

Signaling Pathways

The NK1 receptor is a member of the Gq/11 family of G-protein coupled receptors. The binding of Substance P to the NK1 receptor initiates a downstream signaling cascade that is inhibited by aprepitant.

NK1 Receptor Activation Signaling Pathway

The activation of the NK1 receptor by Substance P leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological response.

Aprepitant's Point of Intervention

Aprepitant, as a competitive antagonist, binds to the NK1 receptor at the same site as Substance P, or at an allosteric site that prevents Substance P binding. This occupation of the receptor by aprepitant prevents the conformational change necessary for G-protein coupling and activation, thereby inhibiting the entire downstream signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of aprepitant.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50, Ki) of aprepitant for the NK1 receptor.

Objective: To measure the ability of aprepitant to displace a radiolabeled ligand from the human NK1 receptor.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

-

Radioligand: [125I]Substance P.

-

Test Compound: Aprepitant.

-

Non-specific Binding Control: High concentration of unlabeled Substance P or another potent NK1 antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.

-

Instrumentation: Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize CHO-hNK1R cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Aprepitant at various concentrations (e.g., 10-fold serial dilutions from 1 µM to 1 pM).

-

[125I]Substance P at a fixed concentration (typically at or below its Kd).

-

CHO-hNK1R cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total binding is measured in the absence of any competing ligand.

-

Non-specific binding is measured in the presence of a saturating concentration of unlabeled Substance P.

-

Specific binding is calculated as Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of aprepitant to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of aprepitant to inhibit Substance P-induced increases in intracellular calcium.

Objective: To determine the functional antagonist activity of aprepitant at the human NK1 receptor.

Materials:

-

Cells: CHO cells stably expressing the human NK1 receptor.

-

Agonist: Substance P.

-

Antagonist: Aprepitant.

-

Calcium-sensitive dye: Fluo-4 AM or similar.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

-

Cell Plating: Seed CHO-hNK1R cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition (Antagonist): Add aprepitant at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Measurement: Place the plate in the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

Inject Substance P at a concentration that elicits a submaximal response (e.g., EC80) into the wells.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the log concentration of aprepitant to generate a dose-response curve.

-

Determine the IC50 value for the inhibition of the Substance P-induced calcium response.

-

Conclusion

L-869298, through its active metabolite aprepitant, functions as a highly potent and selective antagonist of the NK1 receptor. Its mechanism of action is well-characterized, involving the competitive blockade of Substance P binding and the subsequent inhibition of the Gq/11-mediated signaling cascade, which prevents the increase in intracellular calcium. This targeted antagonism of the NK1 receptor pathway is the foundation of its clinical efficacy as an antiemetic. The experimental protocols detailed herein provide a framework for the continued investigation and development of NK1 receptor antagonists.

References

L-869298 (Aprepitant) and Substance P Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of L-869298 (also known as aprepitant, MK-869, and L-754030) to the human neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document details the quantitative binding data, experimental methodologies for its determination, and the associated intracellular signaling pathways.

Core Concepts: Substance P and the NK1 Receptor

Substance P is an eleven-amino-acid neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] It exerts its biological effects by binding to the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] L-869298 (aprepitant) is a potent and selective non-peptide antagonist of the NK1 receptor.[2][5] Its high affinity for the NK1R allows it to effectively block the binding of Substance P, thereby inhibiting its downstream signaling and physiological effects. This mechanism of action is the basis for its clinical use as an antiemetic for chemotherapy-induced nausea and vomiting.[6][7]

Quantitative Binding Affinity of L-869298 (Aprepitant) to the Human NK1 Receptor

The binding affinity of L-869298 for the human NK1 receptor has been characterized in multiple studies, primarily through radioligand binding assays. The key quantitative metrics are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values demonstrate the high potency and selectivity of L-869298 for the NK1 receptor.

| Parameter | Value (nM) | Receptor Source | Notes | Reference(s) |

| IC50 | 0.09 | Human NK1 Receptor | --- | [8] |

| IC50 | 0.1 | Human Cloned NK1 Receptor | In radioligand binding assays, aprepitant was ~3000-fold more selective for the human cloned NK-1R versus the human cloned NK-3R (IC50 = 300 nM) and 45,000-fold versus the human cloned NK-2R (IC50 = 4500 nM). | [2] |

| Ki | 3 | Human NK1 Receptor | --- | [8] |

Experimental Protocols

The determination of the binding affinity of L-869298 is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Competition Binding Assay for L-869298

Objective: To determine the binding affinity (Ki and IC50) of L-869298 for the human NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the recombinant human NK1 receptor (e.g., Chinese Hamster Ovary (CHO) cells).

-

Radioligand: [¹²⁵I]-Substance P, a high-affinity radiolabeled agonist for the NK1 receptor.

-

Competitor: L-869298 (Aprepitant) at various concentrations.

-

Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) and protease inhibitors to maintain receptor integrity and binding.

-

Filtration System: A vacuum filtration manifold with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity on the filters.

Methodology:

-

Membrane Preparation:

-

Cells expressing the human NK1 receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

A fixed volume of the membrane preparation.

-

Increasing concentrations of the unlabeled competitor, L-869298.

-

A fixed concentration of the radioligand, [¹²⁵I]-Substance P.

-

-

The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The contents of each well are rapidly filtered through the glass fiber filters using a vacuum manifold.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification of Radioactivity:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on each filter, representing the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression analysis to generate a competition binding curve.

-

The IC50 value, the concentration of L-869298 that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Mechanism of Action

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. L-869298, as a competitive antagonist, prevents the initiation of this cascade by blocking the initial binding event.

Substance P-NK1 Receptor Signaling Pathway

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 and Gs families.[3]

-

Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG and elevated intracellular Ca²⁺ levels synergistically activate protein kinase C (PKC).

-

-

Gs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.

Caption: Substance P Signaling and L-869298 Inhibition.

Experimental Workflow: Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay to determine the affinity of L-869298 is a sequential process from preparation to data analysis.

Caption: Radioligand Binding Assay Workflow.

References

- 1. The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. revvity.com [revvity.com]

- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

L-869298 for In-Vitro Neuroscience Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-869298 and its active form, MK-0869 (Aprepitant), for application in in-vitro neuroscience research. L-869298 is a water-soluble phosphoryl prodrug of MK-0869, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide implicated in a wide array of physiological and pathophysiological processes in the central and peripheral nervous systems, including pain transmission, neuroinflammation, emesis, and mood regulation.

Core Compound Properties

L-869298 is designed for improved solubility, facilitating its use in aqueous solutions for in-vitro and in-vivo studies. In biological systems, it undergoes hydrolysis to yield the active compound, MK-0869. For most in-vitro applications, direct use of MK-0869 (Aprepitant) is common. If using L-869298, it is anticipated to be converted to MK-0869 by phosphatases present in cell culture media containing serum or within cellular preparations.

Mechanism of Action

MK-0869 acts as a competitive antagonist at the NK1 receptor. By binding to this receptor, it prevents the downstream signaling cascades initiated by Substance P. This blockade of NK1 receptor signaling is the basis for its utility in investigating the roles of Substance P in neuronal function and disease.

Quantitative Data

The following tables summarize the available quantitative data for MK-0869 (Aprepitant). It is important to note that while binding affinities are well-characterized, specific IC50 values in functional in-vitro neuroscience assays are not extensively reported in publicly available literature.

Table 1: Binding Affinity of MK-0869

| Parameter | Receptor | Species | Value |

| Kd | Neurokinin 1 (NK1) | Human | 86 pM |

| IC50 (Radioligand Binding) | Neurokinin 1 (NK1) | Human | 0.1 nM |

Table 2: In-Vitro Efficacy of MK-0869 (Aprepitant) in Non-Neuronal Assays

| Assay | Cell Line | Effect | IC50 |

| Metabolic Activity | Nalm-6 (human B cell precursor leukemia) | Decreased metabolic activity | ~20 µM |

| Cell Viability | MG-63 (human osteosarcoma) | Inhibition of cell viability | 31.55 µM |

| Cell Viability | GBC-SD (human gallbladder carcinoma) | Inhibition of cell viability | 11.76 µM |

| Cell Viability | NOZ (human gallbladder carcinoma) | Inhibition of cell viability | 15.32 µM |

Signaling Pathways

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates Gq and Gs signaling pathways in neurons.[1][2] This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Adenylyl cyclase activation leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). These signaling cascades ultimately modulate neuronal excitability, gene expression, and other cellular processes. MK-0869 blocks these events by preventing the initial binding of Substance P.

Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by MK-0869.

Experimental Protocols

The following are detailed methodologies for key in-vitro neuroscience experiments where L-869298 or its active form, MK-0869, can be utilized to investigate the role of the Substance P/NK1 receptor system.

Primary Neuronal Culture

Objective: To isolate and culture primary neurons for subsequent experiments.

Methodology:

-

Tissue Dissociation:

-

Euthanize embryonic day 18 (E18) Sprague-Dawley rats and harvest the cortices or hippocampi in ice-cold dissection medium (e.g., Hibernate-A).

-

Mince the tissue into small pieces and transfer to a tube containing a dissociation solution (e.g., papain or trypsin in Hibernate-A without calcium) for enzymatic digestion at 37°C.

-

Terminate the digestion by adding a trypsin inhibitor solution.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells onto poly-D-lysine or poly-L-ornithine and laminin-coated culture vessels (e.g., multi-well plates, coverslips) at a desired density in a serum-containing plating medium.

-

After several hours to allow for cell attachment, replace the plating medium with a serum-free neuron growth medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).

-

-

Culture Maintenance:

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

-

Perform partial media changes every 2-3 days.

-

Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration in response to Substance P and its inhibition by MK-0869.

Methodology:

-

Cell Preparation:

-

Culture primary neurons on glass-bottom dishes or coverslips.

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) at 37°C.

-

Wash the cells to remove excess dye.

-

-

Imaging:

-

Mount the dish/coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Acquire a baseline fluorescence signal.

-

For antagonist studies, pre-incubate the cells with desired concentrations of MK-0869 for a specified period.

-

Stimulate the cells with Substance P at a concentration known to elicit a response (e.g., EC50 concentration if known) and record the change in fluorescence intensity over time.

-

At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for data normalization.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence relative to baseline (ΔF/F0 for single-wavelength dyes like Fluo-4).

-

Quantify the peak amplitude, duration, and area under the curve of the calcium transients.

-

Determine the IC50 of MK-0869 by plotting the inhibition of the Substance P-induced calcium response against the concentration of the antagonist.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of MK-0869 on Substance P-induced changes in neuronal membrane potential and ion channel activity.

Methodology:

-

Cell Preparation:

-

Use primary cultured neurons on coverslips.

-

Transfer a coverslip to a recording chamber on the stage of an upright microscope and perfuse with an external recording solution.

-

-

Recording:

-

Obtain a high-resistance (GΩ) seal between a glass micropipette filled with an internal solution and the membrane of a neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline membrane potential or currents in current-clamp or voltage-clamp mode, respectively.

-

Apply Substance P to the perfusion bath and record the resulting depolarization or inward current.

-

After washout, pre-incubate the neuron with MK-0869 and re-apply Substance P to determine the inhibitory effect.

-

-

Data Analysis:

-

Measure the change in resting membrane potential, firing frequency, or the amplitude of the inward current induced by Substance P in the absence and presence of MK-0869.

-

Construct a dose-response curve to determine the IC50 of MK-0869 for the inhibition of the electrophysiological response.

-

Neurite Outgrowth Assay

Objective: To assess the effect of NK1 receptor antagonism on neuronal development and plasticity.

Methodology:

-

Cell Plating and Treatment:

-

Plate primary neurons at a low density on coated multi-well plates.

-

After cell attachment, replace the medium with a growth medium containing different concentrations of MK-0869, with or without Substance P. Include appropriate vehicle controls.

-

-

Incubation and Staining:

-

Incubate the cells for a period sufficient for neurite extension (e.g., 48-72 hours).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells and stain for a neuronal marker (e.g., β-III tubulin) using immunocytochemistry.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Use automated image analysis software to quantify neurite length, number of neurites, and branching per neuron.

-

-

Data Analysis:

-

Compare the neurite outgrowth parameters between different treatment groups.

-

Determine if MK-0869 affects baseline neurite outgrowth or Substance P-modulated neurite dynamics.

-

Experimental Workflows

The following diagrams illustrate the logical flow of common experimental procedures involving L-869298/MK-0869.

Caption: Workflow for a Calcium Imaging Experiment.

Caption: Workflow for a Neurite Outgrowth Assay.

This guide provides a foundational understanding and practical framework for utilizing L-869298 and its active form, MK-0869, in in-vitro neuroscience research. Researchers are encouraged to adapt the provided protocols to their specific experimental questions and cell systems.

References

The Discovery and Synthesis of Aprepitant (MK-869): A Technical Guide to a First-in-Class NK1 Receptor Antagonist

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of aprepitant (formerly known as MK-869 and L-754,030), a potent and selective neurokinin-1 (NK1) receptor antagonist. The development of aprepitant marked a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV).[1][2][3][4] This document details the scientific journey from lead identification to the elucidation of its mechanism of action, supported by structured data, experimental methodologies, and visual diagrams of key pathways and processes.

Introduction: Targeting the Substance P/NK1 Receptor Pathway

Substance P, an eleven-amino acid neuropeptide, is a primary endogenous ligand for the G protein-coupled neurokinin-1 (NK1) receptor.[5][6][7] The activation of this pathway is implicated in a variety of physiological processes, including the transmission of pain signals, inflammation, and the emetic reflex.[3][5][7] The discovery that the Substance P/NK1 receptor system is a key mediator of both acute and delayed CINV prompted the pursuit of NK1 receptor antagonists as a novel class of antiemetic agents.[1][2] Aprepitant emerged from an extensive research program at Merck as a first-in-class, orally active, and highly selective NK1 receptor antagonist.[3][8]

Discovery and Structure-Activity Relationship (SAR)

The development of aprepitant was the result of systematic structure-activity relationship (SAR) studies aimed at identifying non-peptide antagonists with high affinity for the human NK1 receptor and favorable pharmacokinetic properties.[8] Early non-peptide antagonists, while potent, suffered from poor bioavailability.[8] The morpholine nucleus in aprepitant was a key structural modification that enhanced receptor-binding affinity.[8] Further chemical modifications, including the fluorination of the phenyl ring and the introduction of the 3,5-bis(trifluoromethyl)phenyl ethoxy moiety, were crucial for preventing metabolic deactivation and improving oral activity.[8]

Synthesis of Aprepitant and its Prodrug Fosaprepitant

The synthesis of aprepitant is a multi-step process. One of the key synthetic routes is outlined below.

Synthesis of Aprepitant (MK-869)

A common synthetic pathway for aprepitant involves the following key steps:

-

Formation of the Morpholine Core: The synthesis often starts with the construction of the substituted morpholine ring system. This can be achieved through various methods, including the cyclization of an appropriate amino alcohol precursor.

-

Chiral Resolution: As aprepitant possesses multiple stereocenters, a critical step is the resolution of the desired stereoisomer. This is often accomplished through diastereomeric salt formation and crystallization.

-

Coupling and Side Chain Introduction: The 3,5-bis(trifluoromethyl)phenyl ethoxy side chain is introduced via a stereospecific coupling reaction.

-

Formation of the Triazolinone Ring: The final key step is the formation of the triazolinone heterocycle, which is attached to the morpholine nitrogen.

A generalized workflow for the synthesis of aprepitant is depicted in the following diagram:

Synthesis of Fosaprepitant (L-758,298)

Fosaprepitant is a water-soluble phosphoryl prodrug of aprepitant developed for intravenous administration.[9] It is rapidly converted to aprepitant in the body. The synthesis of fosaprepitant from aprepitant involves the phosphorylation of the triazolinone nitrogen.

A common method involves:

-

Phosphorylation: Aprepitant is reacted with a phosphorylating agent, such as tetrabenzyl pyrophosphate, in the presence of a strong base to form a dibenzyl phosphate intermediate.[10][11]

-

Debenzylation: The benzyl protecting groups are removed, typically via catalytic hydrogenation, to yield fosaprepitant.[10][11]

Pharmacological Profile

Mechanism of Action

Aprepitant is a selective antagonist of the NK1 receptor.[12][13] Substance P, upon binding to the NK1 receptor, activates intracellular signaling pathways, primarily through the Gq/11 family of G proteins.[7] This leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C.[14] This signaling cascade ultimately results in neuronal excitation and the transmission of emetic signals. Aprepitant competitively binds to the NK1 receptor, blocking the binding of Substance P and thereby inhibiting these downstream signaling events.[12]

The signaling pathway of Substance P and the inhibitory action of aprepitant are illustrated below:

In Vitro and In Vivo Activity

The potency and selectivity of aprepitant have been characterized in a variety of in vitro and in vivo assays.

Table 1: In Vitro Binding Affinity and Potency of Aprepitant

| Parameter | Species/System | Value | Reference(s) |

| IC50 | Human cloned NK1 Receptor | 0.1 nM | [8] |

| Kd | Human NK1 Receptor | 86 pM | [15] |

| Selectivity | |||

| vs. Human NK2 Receptor | >45,000-fold | [8] | |

| vs. Human NK3 Receptor | >3,000-fold | [8] |

In vivo studies in animal models, such as ferrets, demonstrated the efficacy of aprepitant in preventing emesis induced by chemotherapeutic agents like cisplatin.[16]

Pharmacokinetics

The pharmacokinetic profile of aprepitant has been extensively studied in humans.

Table 2: Pharmacokinetic Properties of Aprepitant in Humans

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~60-65% | [12] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [1] |

| Plasma Protein Binding | >95% | [12] |

| Volume of Distribution (Vss) | ~70 L | [1] |

| Metabolism | Primarily via CYP3A4, with minor contributions from CYP1A2 and CYP2C19 | [12][13] |

| Elimination Half-life | 9-13 hours | [17] |

Experimental Protocols

NK1 Receptor Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound like aprepitant to the NK1 receptor is a competitive radioligand binding assay.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A radiolabeled NK1 receptor antagonist, such as [³H]-Substance P, is used.

-

Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (aprepitant) are incubated together.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Antiemetic Assay in Ferrets (General Protocol)

The ferret is a well-established animal model for studying emesis.

-

Animal Acclimation: Male ferrets are acclimated to the laboratory conditions.

-

Drug Administration: Aprepitant or vehicle is administered orally or intravenously at specified doses.

-

Emetogen Challenge: After a predetermined time, a potent emetogen, such as cisplatin, is administered intravenously.

-

Observation: The animals are observed for a defined period (e.g., 4-24 hours) for the number of retches and vomits.

-

Data Analysis: The antiemetic efficacy of aprepitant is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.

A generalized workflow for the preclinical evaluation of an NK1 receptor antagonist is presented below:

Conclusion

Aprepitant represents a landmark achievement in rational drug design, targeting a well-defined physiological pathway to address a significant unmet medical need. Its discovery and development have not only provided a valuable therapeutic option for patients undergoing chemotherapy but have also paved the way for further research into the role of the Substance P/NK1 receptor system in other pathophysiological conditions. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacology, providing a comprehensive resource for professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104650142A - Preparation method of fosaprepitant dimeglumine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Aprepitant: a novel antiemetic for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.azregents.edu [experts.azregents.edu]

- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Portico [access.portico.org]

- 11. Synthesis method of fosaprepitant dimeglumine - Eureka | Patsnap [eureka.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

L-869298 (Fosaprepitant): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-869298, known pharmaceutically as fosaprepitant, is a water-soluble N-phosphoryl prodrug of aprepitant.[1] Aprepitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of L-869298, intended for professionals in research and drug development. The document details its mechanism of action, relevant signaling pathways, and key experimental protocols.

Chemical Structure and Properties

L-869298 is chemically described as 1-Deoxy-1-(methylamino)-D-glucitol[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]phosphonate (2:1) (salt).[1] Upon intravenous administration, it is rapidly converted to its active form, aprepitant.[3]

Chemical Structure of L-869298 (Fosaprepitant)

Caption: Chemical structure of L-869298 (Fosaprepitant).

Physicochemical Properties

The key physicochemical properties of L-869298 and its active metabolite, aprepitant, are summarized in the table below. The high water solubility of fosaprepitant makes it suitable for intravenous administration, overcoming the poor solubility of aprepitant.[1]

| Property | L-869298 (Fosaprepitant) | Aprepitant |

| Molecular Formula | C₂₃H₂₂F₇N₄O₆P[4] | C₂₃H₂₁F₇N₄O₃ |

| Molecular Weight | 614.4 g/mol [4] | 534.43 g/mol |

| Appearance | White to off-white amorphous powder[1] | White to off-white crystalline solid |

| Solubility | Freely soluble in water (as dimeglumine salt)[1][5] | Very low water solubility (0.2 µg/mL in isotonic saline)[1] |

| Stability | Stable in human blood for up to two hours.[1] Reconstituted solutions are stable for 24 hours at 25°C.[6] Mixtures in 0.9 g/dl NaCl are stable for 7 days at room temperature or refrigerated.[7] | - |

| pKa | 3.05 (morpholinium), 4.92 (monophosphate), 9.67 (meglumine), 10.59 (triazolinone NH)[8] | - |

Pharmacology and Mechanism of Action

Fosaprepitant itself has a low affinity for the NK1 receptor.[1] Its pharmacological activity is dependent on its in-vivo conversion to aprepitant.[5] Aprepitant is a selective, high-affinity antagonist of the human NK1 receptor, effectively blocking the binding of its natural ligand, Substance P.[1][2] This antagonism prevents the downstream signaling cascades that lead to emesis.[1]

Signaling Pathway of Substance P and NK1 Receptor Antagonism

Substance P, a neuropeptide, plays a crucial role in pain, inflammation, and emesis.[9][10] Its binding to the G protein-coupled NK1 receptor activates multiple signaling pathways, primarily through Gq and Gs proteins.[9][11] Aprepitant's blockade of the NK1 receptor inhibits these pathways.

Caption: Substance P/NK1 Receptor Signaling and Inhibition by Aprepitant.

Recent studies have also elucidated that aprepitant can induce apoptosis and autophagy in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK pathway.[12]

Experimental Protocols

In Vivo Model of Cisplatin-Induced Emesis in Ferrets

A key preclinical study demonstrating the antiemetic efficacy of L-869298 and its active form involved a ferret model of cisplatin-induced emesis.

Experimental Workflow

Caption: Workflow for Cisplatin-Induced Emesis Model in Ferrets.

Methodology:

-

Animal Model: Male ferrets were used for the study.

-

Induction of Emesis: Cisplatin was administered intraperitoneally (i.p.) at a dose of 5 mg/kg to induce both acute and delayed emesis.

-

Drug Administration: L-869298 or its active form, MK-0869 (aprepitant), was administered either intravenously (i.v.) or orally (p.o.) at various doses. For instance, a 3 mg/kg dose was shown to be effective.

-

Observation Period: The animals were observed for a period of 72 hours, and the number of retching and vomiting episodes was recorded.

-

Outcome Measures: The primary outcome was the inhibition of the emetic response compared to a control group.

Clinical Administration Protocol

In clinical settings, fosaprepitant is administered intravenously.

Methodology:

-

Reconstitution: Fosaprepitant for injection (typically 150 mg) is reconstituted with 5 mL of 0.9% sodium chloride solution.[6]

-

Dilution: The reconstituted solution is then diluted in an infusion bag containing 145 mL of 0.9% sodium chloride to a final volume of 150 mL (1 mg/mL).[6]

-

Administration: The diluted solution is administered as an intravenous infusion over 20-30 minutes.[6]

-

Dosing Regimen: For the prevention of chemotherapy-induced nausea and vomiting, a single 150 mg dose of fosaprepitant is typically administered on day 1 of chemotherapy, approximately 30 minutes prior to the start of treatment.[6]

Conclusion

L-869298 (fosaprepitant) is a valuable therapeutic agent, particularly in the management of chemotherapy-induced nausea and vomiting. Its development as a water-soluble prodrug of the potent NK1 receptor antagonist, aprepitant, has enabled a convenient intravenous route of administration. A thorough understanding of its chemical properties, mechanism of action, and associated signaling pathways is crucial for its effective use in clinical practice and for guiding future research in the field of NK1 receptor antagonism.

References

- 1. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Fosaprepitant Dimeglumine | C37H56F7N6O16P | CID 135564864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fosaprepitant | C23H22F7N4O6P | CID 135413538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DailyMed - FOSAPREPITANT- fosaprepitant dimeglumine injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice | Semantic Scholar [semanticscholar.org]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurokinin-1 receptor antagonist aprepitant regulates autophagy and apoptosis via ROS/JNK in intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetics of L-869,298: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of L-869,298, a potent and selective substance P (SP) neurokinin-1 (NK1) receptor antagonist. Given the limited publicly available data under the L-869,298 designation, this paper contextualizes its pharmacokinetic profile within the broader class of NK1 receptor antagonists, with a particular focus on aprepitant (MK-0869), a structurally and pharmacologically similar compound. The information presented herein is intended to support research and development efforts by providing key pharmacokinetic data, detailed experimental methodologies, and visual representations of relevant biological and experimental processes.

Core Pharmacokinetic Parameters

The preclinical development of NK1 receptor antagonists has involved extensive characterization in various animal models to predict human pharmacokinetics and efficacy. The data for aprepitant (MK-0869), which is likely related to L-869,298, offers valuable insights into the expected pharmacokinetic profile of this class of compounds.

Data Presentation: Quantitative Pharmacokinetic Parameters of Aprepitant (MK-0869) in Preclinical Models

The following table summarizes the key pharmacokinetic parameters of aprepitant in rats, mice, and ferrets following oral administration. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this NK1 receptor antagonist.

| Parameter | Rat | Mouse | Ferret |

| Dose (mg/kg) | Not Specified | Not Specified | Not Specified |

| Tmax (hours) | 2 - 4 | 2 - 4 | 2 - 4 |

| Oral Bioavailability (%) | 43 | 42.4 | 45.4 |

| Plasma Protein Binding (%) | >98 | >98 | >98 (Human, Dog) |

Data sourced from FDA Pharmacology Review of EMEND® (aprepitant).[1]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical pharmacokinetic studies. Below are the generalized protocols employed in the characterization of NK1 receptor antagonists like aprepitant.

Animal Models

Preclinical studies for NK1 receptor antagonists have utilized a variety of animal models to assess both pharmacokinetics and efficacy. Commonly used species include:

-

Rats: Utilized for determining fundamental pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion.[1]

-

Mice: Employed for both pharmacokinetic profiling and efficacy studies, particularly in models of chemotherapy-induced emesis.[1]

-

Ferrets: A key model for antiemetic research due to their well-developed emetic reflex, providing a strong translational model for human responses to chemotherapy.[2]

Drug Administration and Dosing

-

Route of Administration: Oral (p.o.) and intravenous (i.v.) routes are typically used. Oral administration is critical for determining bioavailability and assessing the suitability of a compound for oral delivery in a clinical setting. Intravenous administration provides a baseline for 100% bioavailability and allows for the calculation of clearance and volume of distribution.

-

Dose Levels: A range of doses are tested to evaluate dose-proportionality of pharmacokinetics. For instance, in ferret antiemetic studies, aprepitant was administered at doses ranging from 2 to 16 mg/kg p.o.[2]

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points following drug administration to capture the full pharmacokinetic profile, including absorption, distribution, and elimination phases.

-

Bioanalytical Method: Drug concentrations in plasma are typically quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the parent drug and its metabolites.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding of the drug's mechanism of action and the studies conducted.

Substance P / NK1 Receptor Signaling Pathway

L-869,298, as a substance P (NK1) receptor antagonist, works by blocking the downstream signaling cascades initiated by the binding of substance P to its receptor. This pathway is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.

References

The Role of L-869,298 in Elucidating NK1 Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of L-869,298, a pivotal research tool in the investigation of Neurokinin-1 (NK1) receptor signaling and function. As a water-soluble prodrug of the potent and selective NK1 receptor antagonist aprepitant (also known as L-754,030 or MK-869), L-869,298 has been instrumental in preclinical studies aimed at understanding the physiological and pathological roles of the NK1 receptor. This document provides a comprehensive overview of its mechanism of action, quantitative data on the active compound's receptor affinity and in vivo efficacy, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction to NK1 Receptors and L-869,298

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a wide array of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[1][2] L-869,298 serves as a valuable investigational tool due to its conversion to aprepitant, a highly selective antagonist of the human NK1 receptor.[1][3] This allows for the systemic administration of a compound that can effectively block NK1 receptor activity in vivo, thereby enabling the study of the receptor's function in various preclinical models.

Mechanism of Action

L-869,298 is a phosphate ester prodrug that is rapidly converted in vivo by ubiquitous phosphatases to its active form, aprepitant.[1] Aprepitant then acts as a potent and selective competitive antagonist at the NK1 receptor. By binding to the receptor, it prevents the binding of Substance P and subsequent downstream signaling cascades. This blockade of SP-mediated signaling is the basis for its therapeutic and investigational effects.

Quantitative Data

The following tables summarize the key quantitative data for the active compound, aprepitant (L-754,030), derived from various preclinical and clinical studies.

Table 1: In Vitro Receptor Binding Affinity of Aprepitant (L-754,030)

| Receptor | Species | Assay Type | Ki (nM) | Reference |

| NK1 | Human | Radioligand Binding | 0.1 | [4] |

| NK1 | Ferret | Radioligand Binding | 0.7 | [5] |

| NK1 | Rodent | Radioligand Binding | 64 | [5] |

Table 2: In Vivo Efficacy of Aprepitant (L-754,030) in Preclinical Models

| Model | Species | Endpoint | Route of Administration | Effective Dose | Reference |

| Cisplatin-Induced Emesis | Ferret | Inhibition of Retching and Vomiting | p.o. | 2-4 mg/kg (once daily) | [3] |

| Cisplatin-Induced Emesis | Ferret | Inhibition of Emesis | i.v. (as L-758,298) | 0.1 mg/kg (MK-0869) | [3] |

Table 3: Pharmacokinetic Parameters of Aprepitant

| Species | Route of Administration | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Human | p.o. (125 mg) | ~4 | 9-13 | ~60-65 | [6][7][8] |

| Ferret | p.o. (1-2 mg/kg) | - | Slow clearance | - | [4] |

| Beagle Dog | p.o. | - | - | Comparable to Emend® | [9] |

Experimental Protocols

Detailed methodologies for key experiments involving the investigation of NK1 receptor function using antagonists like L-869,298/aprepitant are provided below.

In Vitro NK1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the NK1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [125I]Substance P.

-

Test compound (e.g., aprepitant).

-

Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2, 0.02% BSA, and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of [125I]Substance P and varying concentrations of the test compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Substance P.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Cisplatin-Induced Emesis Model in Ferrets

Objective: To evaluate the anti-emetic efficacy of an NK1 receptor antagonist.

Animals:

-

Male ferrets.

Materials:

-

Cisplatin.

-

Test compound (e.g., L-869,298 or aprepitant).

-

Vehicle control.

-

Observation cages equipped with video recording.

Procedure:

-

Acclimatize ferrets to the observation cages.

-

Administer the test compound or vehicle via the desired route (e.g., oral, intravenous) at a predetermined time before cisplatin challenge.

-

Administer cisplatin (e.g., 5 mg/kg, i.p.) to induce emesis.[3]

-

Observe the animals continuously for a defined period (e.g., 4-72 hours) for the number of retches and vomits.[3][10]

-

Quantify the emetic episodes (retching and vomiting).

-

Compare the number of emetic episodes in the test compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

-

Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Substance P-Induced Behavioral Model in Gerbils

Objective: To assess the in vivo central activity of an NK1 receptor antagonist.

Animals:

-

Male gerbils.

Materials:

-

Substance P.

-

Test compound (e.g., aprepitant).

-

Vehicle control.

Procedure:

-

Administer the test compound or vehicle systemically (e.g., intraperitoneally or orally).

-

After a predetermined pretreatment time, administer Substance P (e.g., via intrathecal or intracerebroventricular injection) to induce specific behaviors.

-

In some models, intraplantar injection of Substance P can induce paw-lifting behavior in animals with neuropathic pain.[11]

-

Observe and quantify the specific behavioral responses (e.g., foot tapping, paw lifting, scratching, biting, licking) for a defined period.[11]

-

Compare the behavioral scores between the test compound-treated and vehicle-treated groups to determine the antagonist's efficacy in blocking Substance P-induced behaviors.

Visualizations

The following diagrams, generated using the DOT language, illustrate the NK1 receptor signaling pathway and a typical experimental workflow for evaluating an NK1 receptor antagonist.

Caption: NK1 Receptor Signaling Pathway and the antagonistic action of L-869,298 (Aprepitant).

Caption: A typical experimental workflow for evaluating the in vivo anti-emetic efficacy of L-869,298.

Conclusion

L-869,298, through its active metabolite aprepitant, remains a cornerstone for the preclinical investigation of the NK1 receptor. Its high affinity and selectivity, coupled with its in vivo efficacy, have provided invaluable insights into the role of the SP/NK1 receptor system in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust experiments aimed at further unraveling the complexities of NK1 receptor pharmacology and its therapeutic potential.

References

- 1. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]

- 11. Functional role of exogenous administration of substance P in chronic constriction injury model of neuropathic pain in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Safety Profile of Neurokinin-1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro safety profile of Neurokinin-1 (NK1) receptor antagonists, a class of compounds with significant therapeutic potential. Due to a lack of publicly available in vitro safety data for the specific compound L-869298, this document focuses on the broader class of NK1 receptor antagonists, using data from representative molecules such as Aprepitant and L-733,060 to establish a characteristic safety and cytotoxicity profile. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers engaged in the preclinical assessment of novel NK1 receptor antagonists.

Neurokinin-1 receptors, predominantly activated by the neuropeptide Substance P, are implicated in a variety of physiological and pathological processes, including inflammation, pain, and emesis. Consequently, antagonists of this receptor are of great interest for the treatment of these conditions. Furthermore, emerging evidence has highlighted the role of the Substance P/NK1 receptor system in cancer progression, opening new avenues for the application of NK1 receptor antagonists as anti-neoplastic agents.[1][2] The in vitro evaluation of the safety and cytotoxic properties of these compounds is a critical step in their preclinical development, providing essential information on their therapeutic window and potential off-target effects.

This guide summarizes key quantitative data on the cytotoxic effects of NK1 receptor antagonists in various cell lines, details the experimental protocols for assessing their impact on cell viability and apoptosis, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of NK1 Receptor Antagonists

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative NK1 receptor antagonists in various cancer and non-cancerous cell lines. These values provide a quantitative measure of the cytotoxic potential of these compounds.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Aprepitant | BT-474 | Human Breast Carcinoma | 31.4 | [3] |

| MCF-7 | Human Breast Adenocarcinoma | 35.6 | [3] | |

| MDA-MB-468 | Human Breast Adenocarcinoma | 29.5 | [3] | |

| MT-3 | Human Breast Cancer | 40.8 | [3] | |

| MG-63 | Human Osteosarcoma | 31.55 | [4] | |

| A2780 | Human Ovarian Cancer | ~25.9 | [5] | |

| Human Fibroblasts | Normal Human Fibroblasts | >60 | [6] | |

| MCF-10A | Non-tumorigenic Breast Epithelial | >90 | [3] | |

| MCF-12A | Non-tumorigenic Breast Epithelial | >90 | [3] | |

| L-733,060 | WERI-Rb1 | Human Retinoblastoma | 12.15 | [7] |

| Y-79 | Human Retinoblastoma | 17.38 | [7] | |

| SiHa | Human Cervical Cancer | Inhibited in a dose-dependent manner (IC50 not specified) | [8] | |

| BT-474 | Human Breast Carcinoma | 10.6 | [3] | |

| MCF-7 | Human Breast Adenocarcinoma | 16.4 | [3] | |

| MDA-MB-468 | Human Breast Adenocarcinoma | 13.8 | [3] | |

| MT-3 | Human Breast Cancer | 8.4 | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of the in vitro safety profile of NK1 receptor antagonists are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

NK1 receptor antagonist stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the NK1 receptor antagonist in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10][11]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

-

Flow cytometer

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Annexin Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Treated and control cells

Procedure:

-

Cell Preparation: Induce apoptosis in cells by treating with the NK1 receptor antagonist at various concentrations for a specified time. Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsinization, followed by washing to inactivate the trypsin.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1][12][13][14]

Cell Cycle Analysis

Flow cytometry-based cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Materials:

-

Flow cytometer

-

Propidium Iodide (PI) staining solution containing RNase A

-

70% cold ethanol

-

Phosphate-Buffered Saline (PBS)

-

Treated and control cells

Procedure:

-

Cell Preparation: Treat cells with the NK1 receptor antagonist at various concentrations for a specified time. Harvest the cells.

-

Fixation: Wash the cells with PBS and then fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[15][16][17]

Signaling Pathways and Workflows

Signaling Pathway of NK1 Receptor Antagonist-Induced Apoptosis

dot

Caption: NK1 receptor antagonist-mediated apoptosis signaling pathway.

Experimental Workflow for In Vitro Safety Profiling

// Nodes start [label="Start:\nSelect Cell Lines\n(Cancer & Normal)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Culture &\nSeeding", fillcolor="#FFFFFF", fontcolor="#202124"]; drug_treatment [label="Treatment with\nNK1R Antagonist\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; viability_assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis_assay [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_cycle_assay [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\nIC50, % Apoptosis,\nCell Cycle Distribution", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nSafety Profile\nReport", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> drug_treatment; drug_treatment -> viability_assay; drug_treatment -> apoptosis_assay; drug_treatment -> cell_cycle_assay; viability_assay -> data_analysis; apoptosis_assay -> data_analysis; cell_cycle_assay -> data_analysis; data_analysis -> end; }

Caption: Logical flow of NK1 receptor antagonist cellular effects.

References

- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. drugs.com [drugs.com]

- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]

- 14. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-869298 In-Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-869298 is a potent and selective neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. As such, NK1 receptor antagonists like L-869298 are valuable tools for investigating these pathways and hold therapeutic potential for conditions such as chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory disorders.[1]

These application notes provide detailed protocols for conducting in-vivo rodent studies to evaluate the pharmacokinetic profile and efficacy of L-869298. Due to the limited publicly available data specific to L-869298, the following protocols are based on established methodologies for other well-characterized NK1 receptor antagonists, such as aprepitant. Researchers should consider these as starting points and may need to optimize certain parameters for L-869298.

Mechanism of Action: NK1 Receptor Antagonism

Substance P, upon binding to the NK1 receptor, activates intracellular signaling cascades. L-869298 acts as a competitive antagonist at this receptor, blocking the binding of Substance P and thereby inhibiting its downstream effects. This mechanism is central to its therapeutic potential in preventing CINV, as chemotherapy can trigger the release of Substance P in the brainstem, activating the vomiting reflex.[1]

Caption: NK1 Receptor Signaling Pathway and Antagonism by L-869298.

Data Presentation: Pharmacokinetic Parameters of NK1 Receptor Antagonists in Rodents

The following table summarizes key pharmacokinetic parameters for aprepitant, a structurally related NK1 receptor antagonist, in rats and mice. This data can serve as a useful reference for designing and interpreting studies with L-869298.

| Parameter | Rat | Mouse | Reference |

| Oral Bioavailability | 43% | 42.4% | [2] |

| Time to Maximum Plasma Concentration (Tmax) | 2-4 hours | 2-4 hours | [2] |

| Plasma Protein Binding | >98% | >98% | [2] |

| Primary Metabolism Route | N-dealkylation | N-dealkylation | [2] |

| Primary Excretion Route | Biliary | Not Specified | [3] |

Experimental Protocols

Protocol 1: Pharmacokinetic Study of L-869298 in Rats

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of L-869298 in rats following oral administration.

Materials:

-

L-869298

-

Vehicle for oral administration (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in purified water, or a solution of PEG400, ethanol, and water in a 60:20:20 ratio)[4][5]

-

Male Sprague-Dawley rats (200-250 g)

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least 5 days prior to the experiment with ad libitum access to food and water.[4]

-

Dose Preparation: Prepare a homogenous suspension or solution of L-869298 in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the L-869298 formulation to each rat via oral gavage. A typical dosing volume is 5-10 mL/kg.[4][5]

-

Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points. Suggested time points include: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[4]

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of L-869298 using a validated analytical method.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Caption: Experimental Workflow for a Rodent Pharmacokinetic Study.

Protocol 2: Efficacy Study of L-869298 in a Rat Model of Cisplatin-Induced Emesis

This protocol describes an efficacy study to evaluate the anti-emetic properties of L-869298 using the well-established cisplatin-induced pica model in rats. Pica, the consumption of non-nutritive substances like kaolin, is a surrogate for vomiting in rats, which lack a vomiting reflex.[6][7]

Materials:

-

L-869298

-

Vehicle for oral administration

-

Cisplatin

-

Male Wistar rats (200-250 g)

-

Kaolin (hydrated aluminum silicate) pellets

-

Standard rat chow

-

Metabolic cages for individual housing

Procedure:

-

Animal Acclimatization and Baseline Measurement: Individually house rats in metabolic cages and allow them to acclimate for at least 3 days. Measure baseline kaolin and food consumption for 24 hours prior to the start of the experiment.

-

Dose Preparation: Prepare the L-869298 formulation as described in Protocol 1.

-

Treatment Administration:

-

Vehicle Group: Administer the vehicle orally.

-

L-869298 Group(s): Administer the desired dose(s) of L-869298 orally.

-

Positive Control Group (Optional): Administer a known anti-emetic agent.

-

-

Induction of Emesis: Approximately 1 hour after treatment, administer cisplatin (e.g., 6-10 mg/kg, intraperitoneally) to all rats except for a negative control group (which receives saline).[6][7][8]

-

Measurement of Pica: Over the next 24-72 hours, measure the amount of kaolin and food consumed by each rat.[6][9]

-

Data Analysis: Compare the kaolin consumption between the different treatment groups. A significant reduction in kaolin intake in the L-869298 group compared to the vehicle group indicates anti-emetic efficacy.

Caption: Experimental Workflow for Cisplatin-Induced Emesis Efficacy Study.

Conclusion

The provided protocols offer a foundational framework for the in-vivo evaluation of the NK1 receptor antagonist L-869298 in rodent models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data on the pharmacokinetic and pharmacodynamic properties of this compound. As with any experimental work, careful consideration of animal welfare and appropriate statistical analysis are paramount for the successful execution of these studies.

References

- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Antiemetic role of thalidomide in a rat model of cisplatin-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]